molecular formula C16H22INO4 B1407142 Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate CAS No. 1922842-97-4

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate

Cat. No. B1407142
CAS RN: 1922842-97-4
M. Wt: 419.25 g/mol
InChI Key: YYTSBKWCYSHBJI-UHFFFAOYSA-N
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Description

The compound “Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate” is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-iodo” indicates that there is an iodine atom on the phenyl ring . The “ethyl ester” part suggests that the carboxylic acid group of phenylalanine has been converted into an ester with ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, an iodine atom, a protected amino group (Boc), and an ethyl ester . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis because it can be removed under mildly acidic conditions . The iodine atom on the phenyl ring makes it a good leaving group, which could be useful in further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the iodine atom and the phenyl ring would likely make it relatively non-polar and insoluble in water . The exact properties would need to be determined experimentally .

Scientific Research Applications

  • Synthesis and Antiproliferative Activity : The Stille coupling reaction involving Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate was used to produce a vinylindole derivative. This derivative was transformed into both natural and unnatural forms of goniomitine. The natural form showed significant antiproliferative activity in cell growth retardation studies (Mizutani et al., 2011).

  • Intermolecular Cycloaddition : Ethyl glyoxylate O-tert-butyldimethylsilyloxime, when treated with various alkenes, produced a C-ethoxycarbonyl N-boranonitrone intermediate. This underwent intermolecular cycloaddition to yield 3-(ethoxycarbonyl)isoxazolidines (Tamura et al., 2007).

  • Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group is frequently used in organic synthesis and polymer materials chemistry for the protection of functional groups. Radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations showed that the deprotection of the BOC group in polymer side chains occurs around 200°C (Jing et al., 2019).

  • Synthesis of Novel Cysteine-Functionalized Thiophenes : Methyl N-(tert-butoxycarbonyl)-S-(3-thienyl)-L-cysteinate, a compound combining properties of cysteine and thiophene, was synthesized for potential bioactive applications and as synthons for new materials (Cagnoli et al., 2005).

  • Amine N-tert-Butoxycarbonylation : Heteropoly acid H3PW12O40 was used as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method showed efficiency and environmental friendliness, useful in peptide synthesis (Heydari et al., 2007).

Safety and Hazards

As with any chemical compound, handling “Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate” would require appropriate safety measures. It’s important to use personal protective equipment and avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

ethyl 3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSBKWCYSHBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)I)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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